N-(2-ETHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE -

N-(2-ETHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Catalog Number: EVT-5180884
CAS Number:
Molecular Formula: C26H28N2O4S
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

  • Compound Description: This compound serves as a crucial starting material in synthesizing diverse cyclohepta[b]thiophene derivatives. Its structure comprises a cyclohepta[b]thiophene scaffold with an ethyl ester group at the 3-position and an amino group at the 2-position. [, ]
  • Relevance: This compound shares the core cyclohepta[b]thiophene structure with N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. The difference lies in the substituents at the 2- and 3-positions. While the target compound has a substituted carboxamide at the 3-position and a substituted amino group at the 2-position, this compound possesses an ethyl ester and an amino group at those positions, respectively. [, ]

2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

  • Compound Description: This compound is a key precursor in synthesizing various cyclohepta[b]thiophene derivatives. It features a nitrile group at the 3-position and an amino group at the 2-position of the cyclohepta[b]thiophene framework. [, ]
  • Relevance: Similar to N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound possesses the core cyclohepta[b]thiophene structure. The key distinction lies in the substituents at the 2- and 3-positions. The target compound bears a substituted carboxamide at the 3-position and a substituted amino group at the 2-position, while this compound contains a nitrile and an amino group at those positions, respectively. [, ]

2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

  • Compound Description: Synthesized from 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and o-fluoronitrobenzene, this compound features a 2-nitroanilino group substituted at the 2-position of the cyclohepta[b]thiophene ring. []
  • Relevance: Both this compound and N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide share the fundamental cyclohepta[b]thiophene structure. They are distinguished by the substituents at the 2- and 3-positions. While the target compound has a substituted carboxamide at the 3-position and a substituted amino group at the 2-position, this compound exhibits a nitrile group at the 3-position and a 2-nitroanilino substituent at the 2-position. []

2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Compound Description: This compound, synthesized similarly to the previous compound but utilizing a tetrahydrobenzo[b]thiophene scaffold, is structurally related and was investigated in the same study. []
  • Relevance: Although featuring a tetrahydrobenzo[b]thiophene scaffold instead of the cyclohepta[b]thiophene framework present in N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound is considered related due to its similar synthesis and the presence of the 2-nitroanilino group at the 2-position and a nitrile group at the 3-position. This highlights the exploration of similar substitution patterns across different fused thiophene systems in the research. []

2-(3,4-dihydroxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (compound 33)

  • Compound Description: Identified as a potent HIV-1 RNase H inhibitor, this compound displays a catechol derivative at the 2-position and a pyridin-2-yl carboxamide at the 3-position of the cyclohepta[b]thiophene core. []
  • Relevance: Sharing the cyclohepta[b]thiophene framework with N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound highlights the exploration of different substituents at the 2- and 3-positions for potential biological activity. Both compounds feature substituted carboxamides at the 3-position, but their 2-position substituents differ. []

2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (compound 1)

  • Compound Description: Identified as a modestly potent inhibitor of HIV RNase H activity, this vinylogous urea serves as a basis for exploring structure-activity relationships. [, ]
  • Relevance: This compound, alongside N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, belongs to the vinylogous urea class of compounds. They both share the cyclohepta[b]thiophene scaffold and a carboxamide group at the 3-position, emphasizing the importance of these structural features for their biological activity. [, ]

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide (compound 2)

  • Compound Description: Another vinylogous urea identified as a modest HIV RNase H inhibitor, this compound is structurally distinct from compound 1 but shares the vinylogous urea pharmacophore. []
  • Relevance: Although structurally different from N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound's identification as a vinylogous urea with RNase H inhibitory activity highlights the significance of this chemical class in medicinal chemistry. []

4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (compound 34)

  • Compound Description: Part of a series exploring various heterocyclic quinoline derivatives for anticancer activity. []
  • Relevance: Although lacking the cyclohepta ring of N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound shares the carboxamide substituent at the 3-position of the thiophene ring. The presence of a tetrahydrobenzo group instead highlights the investigation of similar modifications to the core thiophene structure for potential anticancer properties. []

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (compound 35)

  • Compound Description: Another compound in the series of heterocyclic quinoline derivatives examined for anticancer activity. []
  • Relevance: This compound shares the core cyclohepta[b]thiophene structure and the carboxamide at the 3-position with N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. It emphasizes the significance of this scaffold in the context of developing potential anticancer agents. []

cyclopenta[b]thiophene-3-carboxamide (compound 33)

  • Compound Description: Part of the series of heterocyclic quinoline derivatives investigated for anticancer activity. []
  • Relevance: Although containing a cyclopenta[b]thiophene framework instead of the cyclohepta[b]thiophene ring system in N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, the shared carboxamide substituent at the 3-position of the thiophene ring highlights the exploration of modifications to the ring system for potential anticancer properties. []

Properties

Product Name

N-(2-ETHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

IUPAC Name

N-(2-ethoxyphenyl)-2-[(2-phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C26H28N2O4S/c1-2-31-21-15-10-9-14-20(21)27-25(30)24-19-13-7-4-8-16-22(19)33-26(24)28-23(29)17-32-18-11-5-3-6-12-18/h3,5-6,9-12,14-15H,2,4,7-8,13,16-17H2,1H3,(H,27,30)(H,28,29)

InChI Key

RPJBSBKJWIBQIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.